Cas no 26052-96-0 (9H-pyrido3,4-bindole-1-carboxylic Acid)

9H-pyrido3,4-bindole-1-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 9H-Pyrido[3,4-b]indole-1-carboxylic acid
- ss-Carboline-1-carboxylic acid
- VNPNEGORDFERGK-UHFFFAOYSA-N
- 1-carboxy-9H-pyrido[3,4-b]indole
- EN300-205447
- BBA05296
- SCHEMBL933660
- Carboline 1-carboxylic acid, a-
- 9H-pyrido[3, 4-b]indole-1-carboxylic acid
- ?-Carboline-1-carboxylic Acid
- beta-carboline-1-carboxylic acid
- 9H-Pyrido[3,4-b]indole-1-carboxylicacid
- 26052-96-0
- CHEMBL3401838
- DB-369768
- GLXC-20564
- 9H-pyrido3,4-bindole-1-carboxylic Acid
-
- MDL: MFCD18803849
- インチ: InChI=1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16)
- InChIKey: VNPNEGORDFERGK-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)O
計算された属性
- 精确分子量: 212.058577502g/mol
- 同位素质量: 212.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 2.2
9H-pyrido3,4-bindole-1-carboxylic Acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9H-pyrido3,4-bindole-1-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205447-0.25g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 0.25g |
$389.0 | 2023-09-16 | |
Enamine | EN300-205447-10.0g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 10.0g |
$3376.0 | 2023-02-22 | |
BioAustralis | BIA-C1943-5 mg |
Carboline 1-carboxylic acid, β- |
26052-96-0 | >95%byHPLC | 5mg |
$816.00 | 2023-09-16 | |
Enamine | EN300-205447-10g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 10g |
$3376.0 | 2023-09-16 | |
Enamine | EN300-205447-2.5g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
Enamine | EN300-205447-5g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 5g |
$2277.0 | 2023-09-16 | |
1PlusChem | 1P01BA1T-1mg |
9H-Pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | ≥95% | 1mg |
$263.00 | 2025-03-19 | |
Aaron | AR01BAA5-250mg |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 250mg |
$560.00 | 2025-02-09 | |
Aaron | AR01BAA5-10g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 10g |
$4667.00 | 2023-12-14 | |
A2B Chem LLC | AW05057-5mg |
9H-Pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | ≥95% | 5mg |
$823.00 | 2024-04-20 |
9H-pyrido3,4-bindole-1-carboxylic Acid 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
9H-pyrido3,4-bindole-1-carboxylic Acidに関する追加情報
9H-pyrido[3,4-b]indole-1-carboxylic Acid: A Comprehensive Overview
9H-pyrido[3,4-b]indole-1-carboxylic acid, identified by the CAS registry number 26052-96-0, is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the broader class of pyridoindole derivatives, which are known for their intriguing electronic properties and potential applications in drug discovery and advanced materials. The molecule's core structure consists of a pyridoindole framework fused with a carboxylic acid group, which introduces additional functional complexity and reactivity.
The synthesis of 9H-pyrido[3,4-b]indole-1-carboxylic acid has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of this compound with high enantioselectivity, opening new avenues for its use in chiral drug development. Moreover, the incorporation of this compound into supramolecular assemblies has demonstrated its potential as a building block for self-assembled materials with tailored properties.
In terms of applications, 9H-pyrido[3,4-b]indole-1-carboxylic acid has shown promise in the field of optoelectronics. Its unique electronic structure allows for efficient charge transport properties, making it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have highlighted its ability to form stable charge transfer complexes with complementary electron-deficient partners, further enhancing its utility in these applications.
The biological activity of 9H-pyrido[3,4-b]indole-1-carboxylic acid is another area of active research. Preclinical studies have indicated that this compound exhibits potent anti-inflammatory and antioxidant properties, suggesting its potential as a lead molecule for therapeutic development. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer treatment.
From a structural perspective, the pyridoindole framework of CAS No. 26052-96-0 provides a versatile platform for further functionalization. Researchers have successfully appended various substituents to the molecule's core structure to tailor its properties for specific applications. For instance, the introduction of electron-withdrawing groups has been shown to enhance its electrochemical activity, while the addition of hydrophilic moieties improves its solubility in aqueous environments.
The study of 9H-pyrido[3,4-b]indole-1-carboxylic acid continues to be a vibrant area of research, driven by its unique combination of structural features and functional versatility. As new synthetic methods and application strategies are developed, this compound is poised to play an increasingly important role in both academic and industrial settings.
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